molecular formula C10H15ClN2O B2711021 (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride CAS No. 2418678-01-8

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride

Cat. No. B2711021
CAS RN: 2418678-01-8
M. Wt: 214.69
InChI Key: JATQHVMRKAFSPT-UHFFFAOYSA-N
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Description

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride, commonly known as CBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPM is a derivative of pyridine and is synthesized through a specific method.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Compounds structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, such as diiron(III) complexes with tridentate 3N ligands, have been studied for their catalytic applications, particularly in the hydroxylation of alkanes. These complexes demonstrate efficient catalysis with good selectivity and turnover numbers, suggesting potential utility in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxic Properties for Therapeutic Applications

Iron(III) catecholates, incorporating ligands similar to (2-Cyclobutyloxypyridin-4-yl)methanamine, show significant photocytotoxicity under red light, indicating potential for therapeutic applications, particularly in targeted cancer therapy. These complexes exhibit the ability to generate reactive oxygen species, suggesting a mechanism for inducing apoptosis in cancer cells (Basu et al., 2014).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, a compound structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds showed promising results in seizure protection models, highlighting their potential as leads for developing new anticonvulsant medications (Pandey & Srivastava, 2011).

Molecular Imaging and Photocatalysis

Complexes incorporating (2-Cyclobutyloxypyridin-4-yl)methanamine-like ligands have been explored for their applications in molecular imaging and as photocatalysts in various chemical reactions. These applications leverage the unique electronic and photophysical properties of these complexes, suggesting their utility in both biological imaging and as facilitators of light-driven chemical transformations (Draksharapu et al., 2012).

properties

IUPAC Name

(2-cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQHVMRKAFSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride

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